
7-hydroxy-3,4-dimethyl-2H-chromen-2-one
Overview
Description
7-Hydroxy-3,4-dimethyl-2H-chromen-2-one (C₁₁H₁₁O₃, molecular weight: 191.07 g/mol) is a coumarin derivative characterized by hydroxyl and dimethyl substituents at positions 7, 3, and 4 of the chromenone scaffold. It is synthesized via condensation of resorcinol with ethyl acetoacetate under acidic conditions, yielding a white solid with a high purity (76% yield) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of acid catalysts. For instance, 7-hydroxy-4-methylcoumarin can be synthesized by reacting resorcinol with ethyl acetoacetate in the presence of sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is emphasized to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted chromen-2-one derivatives.
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one is C11H10O3. Its unique structure includes a chromen-2-one framework characterized by a fused benzene and α-pyrone ring system. The presence of hydroxyl (-OH) and methyl (-CH₃) groups enhances its reactivity and interaction with biological targets.
Chemistry
- Fluorescent Probe : This compound is utilized as a fluorescent probe in various analytical applications due to its strong fluorescence properties.
- Synthesis of Complex Molecules : It serves as a building block in the synthesis of other complex organic molecules, facilitating the development of new compounds with potential applications in various fields.
Biology
- Antioxidant Properties : Research indicates that this compound exhibits potent antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
- Antimicrobial Activity : Studies have shown that it possesses significant antimicrobial properties against various pathogens, including bacteria such as Staphylococcus aureus and fungi like Candida albicans.
Medicine
- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory conditions.
- Anticancer Potential : Recent studies suggest that it induces apoptosis in cancer cells through mitochondrial pathways, indicating its potential as an anticancer agent.
Industry
- Dyes and Perfumes : this compound is used in the production of dyes and perfumes due to its aromatic properties.
- Precursor for Industrial Chemicals : It serves as a precursor in the synthesis of other industrial chemicals, enhancing its utility in manufacturing processes.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-hydroxy-3,4-dimethyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress.
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits enzyme activity.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Position and Bioactivity
7-Hydroxy-4-phenylchromen-2-one
- Structure : Phenyl group at position 4 instead of methyl.
- Properties : Exhibits anti-inflammatory, antimicrobial, and anticancer activities due to the aromatic phenyl group’s π-π interactions with biological targets . However, the bulky phenyl group may reduce solubility compared to dimethyl-substituted analogs .
6-(Substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones
- Structure: Benzylamino substituent at position 4.
- Properties: The amino group introduces hydrogen-bonding capability, enhancing target affinity (e.g., enzyme inhibition). However, synthetic complexity increases due to reductive amination steps .
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one
- Structure : Chlorine at position 5.
- Properties : Chlorine’s electron-withdrawing effect increases molecular weight (224.64 g/mol) and may improve binding to electron-deficient pockets in enzymes. However, chlorine can elevate toxicity risks compared to methyl groups .
Pharmacokinetic and Physicochemical Properties
Compound | Molecular Weight (g/mol) | Substituents | logP<sup>*</sup> | Solubility (mg/mL) | Bioavailability Score |
---|---|---|---|---|---|
7-Hydroxy-3,4-dimethyl-2H-chromen-2-one | 191.07 | 7-OH, 3-CH₃, 4-CH₃ | 2.1 | 0.45 | 0.55 |
7-Hydroxy-4-phenylchromen-2-one | 238.24 | 7-OH, 4-C₆H₅ | 3.5 | 0.12 | 0.48 |
6-Chloro-7-hydroxy-3,4-dimethyl-2H-chromen-2-one | 224.64 | 7-OH, 3-CH₃, 4-CH₃, 6-Cl | 2.8 | 0.30 | 0.53 |
3,5,7-Trihydroxy-2-(4-hydroxyphenyl)chroman-4-one | 330.29 | 3-OH, 5-OH, 7-OH, 4-C₆H₄OH | 1.2 | 1.80 | 0.56 |
<sup>*</sup>Predicted using XLogP3 .
- Key Observations: Lipophilicity: Dimethyl substitution (logP = 2.1) balances solubility and membrane permeability better than phenyl (logP = 3.5) or hydroxyl-rich derivatives (logP = 1.2) . Solubility: Hydroxyl groups (e.g., in 3,5,7-trihydroxy derivatives) enhance aqueous solubility but may reduce blood-brain barrier penetration . Metabolic Stability: Methyl groups resist oxidative metabolism better than halogens (e.g., chlorine) or amino substituents .
Biological Activity
7-Hydroxy-3,4-dimethyl-2H-chromen-2-one, commonly referred to as a coumarin derivative, has garnered attention due to its diverse biological activities. This compound exhibits significant pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. This article delves into the biological activity of this compound, supported by case studies and detailed research findings.
Chemical Structure and Properties
The chemical formula of this compound is C11H10O3. Its unique substitution pattern contributes to its distinct chemical and biological properties. The presence of hydroxyl (-OH) and methyl (-CH₃) groups enhances its reactivity and interaction with biological targets .
Target Interactions
The primary targets of this compound include various enzymes and receptors. Notably, it interacts with electrophilic groups through hydrogen bonding, which is crucial for its biological activity.
Biochemical Pathways
This compound is known to inhibit platelet aggregation and steroid 5α-reductase, leading to decreased levels of dihydrotestosterone (DHT), a key factor in conditions like androgenic alopecia. Additionally, it modulates cell signaling pathways involved in inflammatory responses .
Antioxidant Activity
Research indicates that this compound exhibits potent antioxidant properties. It scavenges free radicals and mitigates oxidative stress in various cell types .
Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial activity against a range of pathogens. For instance, derivatives of this coumarin have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It reduces the expression of pro-inflammatory cytokines and inhibits pathways associated with inflammation .
Study on Anticancer Activity
A recent study investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells via the mitochondrial pathway. Flow cytometry analysis revealed increased levels of reactive oxygen species (ROS) and activation of caspases, confirming its potential as an anticancer agent .
Antimicrobial Efficacy Assessment
In another study, various derivatives of this compound were synthesized and tested for their antimicrobial efficacy. The results showed that specific modifications enhanced their activity against resistant strains of bacteria .
Research Findings Summary Table
Properties
IUPAC Name |
7-hydroxy-3,4-dimethylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-6-7(2)11(13)14-10-5-8(12)3-4-9(6)10/h3-5,12H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEEXKPYVMOIPKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90419940 | |
Record name | 3,4-Dimethylumbelliferone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2107-78-0 | |
Record name | 7-Hydroxy-3,4-dimethyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2107-78-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dimethylumbelliferone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90419940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-3,4-dimethyl-2H-chromen-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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